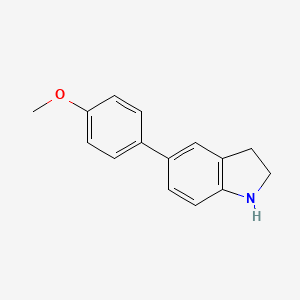
5-(4-Methoxyphenyl)indoline
Descripción general
Descripción
5-(4-Methoxyphenyl)indoline, also known as MPI, is a chemical compound that has recently become a topic of interest in several fields of research and industry. It has a molecular formula of C15H15NO and a molecular weight of 225.29 g/mol .
Synthesis Analysis
Indoline can be synthesized in various ways . For instance, 5-[2-(4-Methoxyphenyl)ethenyl]indolines were obtained from 5-formyl-1-methyl- or 5-forrayl-1-benzylindolines by the Witting reaction with 4-methoxybenzylidenetriphenylphosphorane . Their dehydrogenation led to the formation of the corresponding compounds of the indole series .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using density functional theory (DFT) methods . The optimized geometry, bonding features, and atomic charges have been derived using the B3LYP method with the 6-31G basis set .Chemical Reactions Analysis
Several indole and imidazole derivatives inhibit the catalytic activity of rabbit ALOX15 in a substrate-specific manner . In silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model indicated that chemical modification of the core pharmacophore alters the enzyme–inhibitor interactions, inducing a reduced inhibitory potency .Physical And Chemical Properties Analysis
This compound is a crystalline colorless compound with specific odors . It has aromatic properties due to the excessive π-electrons delocalization .Aplicaciones Científicas De Investigación
1. Corrosion Inhibition
5-(4-Methoxyphenyl)indoline derivatives have been studied for their corrosion inhibitive properties. They show promising results in protecting steel surfaces in acidic environments, such as hydrochloric acid solutions. This application is significant in industrial settings where metal corrosion can lead to significant economic losses and safety hazards.
- Yadav, Sarkar, & Purkait, 2015
- Yadav, Sinha, Kumar, & Sarkar, 2015Indoline compounds, including this compound, have been synthesized and their crystal structures analyzed. These studies contribute to understanding the molecular configurations and potential applications in pharmaceuticals and material science.
Derivatives of this compound have been explored for their potential in treating various medical conditions. Some studies focus on their role as inhibitors in certain biochemical pathways, suggesting their utility in developing new drugs.
- Li, Wu, Tian, Zhang, & Wu, 2013
- Yanovsky et al., 2012Certain this compound derivatives have shown anticancer properties in preclinical studies. These findings are critical for the development of new anticancer therapies.
- Jeon et al., 2016
- Kumar et al., 2010Research has shown that certain indoline derivatives exhibit antioxidant activities. These properties are crucial for developing treatments for diseases where oxidative stress plays a role.
Mecanismo De Acción
Target of Action
5-(4-Methoxyphenyl)indoline, as an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . For instance, some indoline derivatives have shown significant protective effects against H2O2-induced death of RAW 264.7 cells .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . .
Result of Action
Some indoline derivatives have shown significant protective effects against h2o2-induced death of raw 2647 cells .
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-17-14-5-2-11(3-6-14)12-4-7-15-13(10-12)8-9-16-15/h2-7,10,16H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHXAGGSJFTDKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C2)NCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrido[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B3164714.png)
![2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid](/img/structure/B3164719.png)
![Ethyl 4-chloro-6,8-dihydrofurano[3,4-g]quinoline-3-carboxylate](/img/structure/B3164725.png)
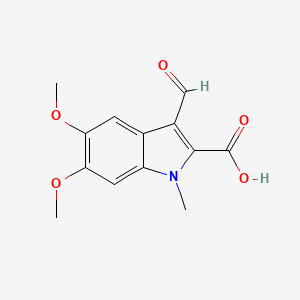
![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B3164744.png)
![(2E)-3-[3-(ethoxymethyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B3164759.png)
![2-Acetyl-5-[3-(trifluoromethyl)phenyl]thiophene](/img/structure/B3164774.png)

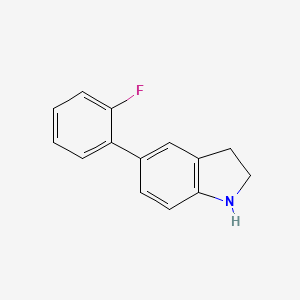
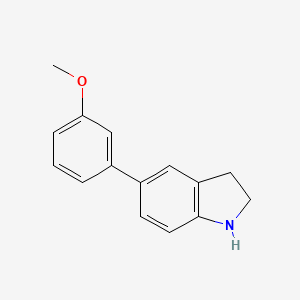
![3-Fluoro-2'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B3164807.png)
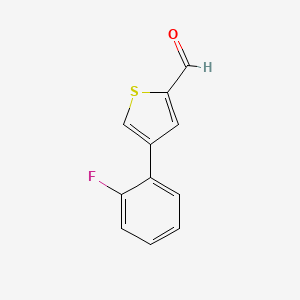
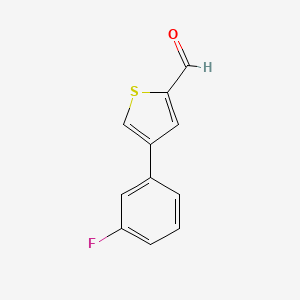
![4-Hydroxy-4'-(methylthio)[1,1'-biphenyl]-3-carboxaldehyde](/img/structure/B3164818.png)